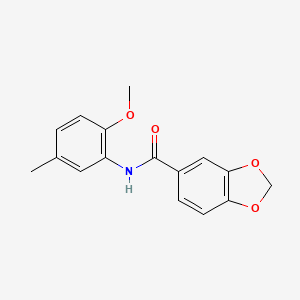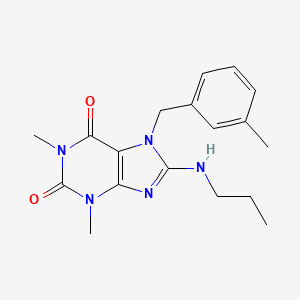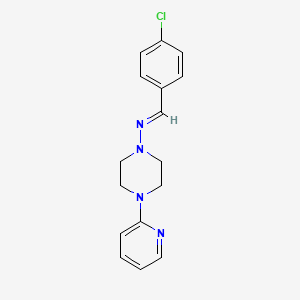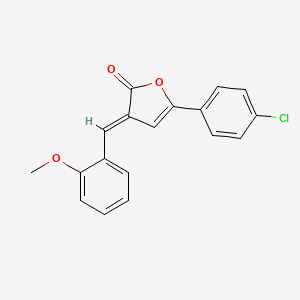![molecular formula C15H12N4O B5538055 2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the interaction of specific anhydrides with amino acids or their derivatives under reflux conditions, leading to cyclodehydration and further chemical modifications. For instance, the synthesis of 3-amino-4(3H)-quinazolinones can be achieved through the treatment of 2,3-pyridine dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate. This process allows for the creation of a core quinazolinone structure, which can be further modified to produce a variety of derivatives through reactions with isocyanates, isothiocyanates, and other electrophiles (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a fused pyrimidine and benzene ring, which forms the quinazoline backbone. This structure can be further elaborated with various substituents, leading to compounds with diverse physical and chemical properties. Structural analysis often involves techniques such as X-ray crystallography, which reveals the planarity of the aromatic systems and the spatial arrangement of substituents around the quinazoline core (Özgen et al., 2005).
Chemical Reactions and Properties
Quinazolinone derivatives can undergo a variety of chemical reactions, including lithiation, which allows for the introduction of different substituents at specific positions on the molecule. This reactivity is exploited in the synthesis of 2-substituted derivatives, demonstrating the versatility of quinazolinones as synthetic intermediates. Such reactions are pivotal for the development of molecules with tailored properties for potential applications in various fields (Smith et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone derivatives have been explored for their varied biological activities through different synthetic routes. Notably, the synthesis of some biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride showcased antimicrobial activities of selected compounds after being synthesized via two distinct routes involving anthranilic acid or methyl anthranilate. These compounds, upon treatment with various reagents, led to the creation of urea, thiourea, thiazole, and pyrimidine derivatives, alongside some bisquinazolines, underscoring their potential for antimicrobial applications (Ammar et al., 2011).
Pharmacological Profiles
The pharmacological exploration of quinazolinone derivatives has included the synthesis and evaluation of nonimidazole H3 receptor inverse agonists. A specific derivative was highlighted for its potent H3 inverse agonist activity, excellent selectivity, satisfactory pharmacokinetic profiles, and brain penetrability in laboratory animals, demonstrating its potential as an efficacious drug. This research exemplifies the therapeutic possibilities of quinazolinone derivatives in modulating histamine receptors (Nagase et al., 2008).
Anticancer and Antimalarial Potential
The synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone and their antimicrobial activity evaluation revealed that certain compounds exhibited significant growth inhibition of bacteria and fungi. This discovery aligns with the ongoing search for novel antimicrobial and potentially anticancer agents within the quinazolinone class (Abu‐Hashem, 2018). Furthermore, the synthesis of novel 4(3H)-quinazolinone derivatives as potential anti-malarial agents through the reaction with different substituted aromatic aldehydes demonstrated activity against the Plasmodium berghei, indicating the antimalarial capacity of this chemical class (Bule et al., 2015).
Anticonvulsant Activity
Research into 2-substituted 3-aryl-4(3H)-quinazolinones related to methaqualone unveiled compounds with promising anticonvulsant activity. This study identified derivatives that showed good protection against seizures with relatively low neurotoxicity, highlighting the potential of quinazolinone derivatives in anticonvulsant therapy (Wolfe et al., 1990).
Mecanismo De Acción
While the specific mechanism of action for “2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone” is not mentioned in the retrieved papers, quinazolinones are known to be “privileged” pharmacophores for anticancer and antimicrobial activities . Some 3-amino-2-methyl-quinazolin-4(3H)-ones were found to be photo-active towards plasmid DNA under UVB and UVA irradiation .
Direcciones Futuras
The future directions for research on “2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Since quinazolinones are known to be “privileged” pharmacophores for anticancer and antimicrobial activities, these compounds could be further investigated for potential drug development .
Propiedades
IUPAC Name |
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-11-18-14-7-3-2-6-13(14)15(20)19(11)17-10-12-5-4-8-16-9-12/h2-10H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKLMJOLFIEFP-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)




![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)


![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)